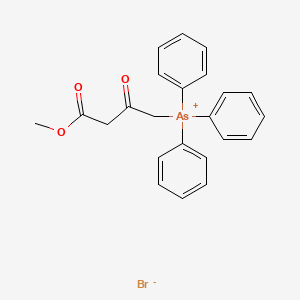
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide is a chemical compound known for its unique structure and properties. It is a member of the arsonium family, which are organic compounds containing arsenic. This compound is characterized by the presence of a triphenyl group attached to an arsonium ion, along with a 4-methoxy-2,4-dioxobutyl side chain and a bromide counterion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide typically involves the reaction of triphenylarsine with a suitable alkylating agent. One common method is the reaction of triphenylarsine with 4-methoxy-2,4-dioxobutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonium oxides.
Reduction: It can be reduced to form arsonium hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Arsonium oxides.
Reduction: Arsonium hydrides.
Substitution: Corresponding arsonium halides (chloride, iodide).
Wissenschaftliche Forschungsanwendungen
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphonium bromide: Similar structure but contains phosphorus instead of arsenic.
Triphenylstibonium bromide: Contains antimony instead of arsenic.
Triphenylbismuthonium bromide: Contains bismuth instead of arsenic.
Uniqueness
Arsonium, (4-methoxy-2,4-dioxobutyl)triphenyl-, bromide is unique due to the presence of the arsonium ion, which imparts distinct chemical and biological properties compared to its phosphorus, antimony, and bismuth analogs.
Eigenschaften
CAS-Nummer |
212378-11-5 |
|---|---|
Molekularformel |
C23H22AsBrO3 |
Molekulargewicht |
501.2 g/mol |
IUPAC-Name |
(4-methoxy-2,4-dioxobutyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C23H22AsO3.BrH/c1-27-23(26)17-22(25)18-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OSSKUIUWJAYLSE-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


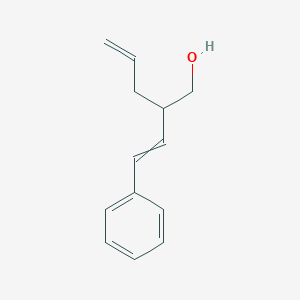
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
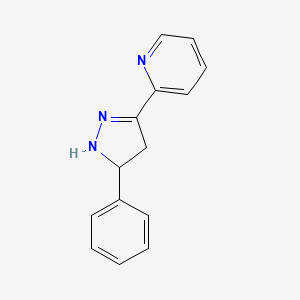

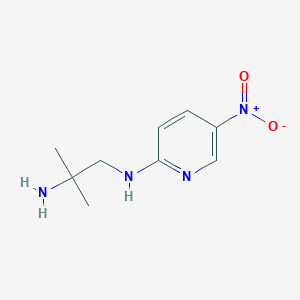
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
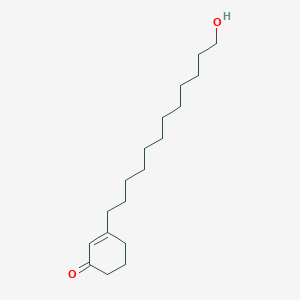
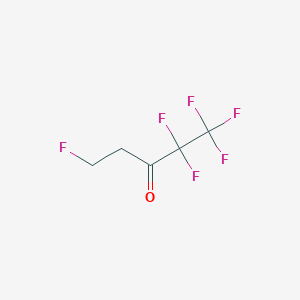
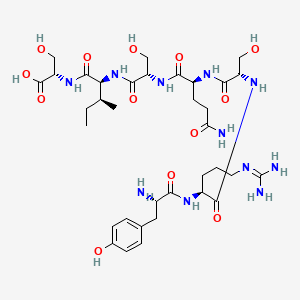
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
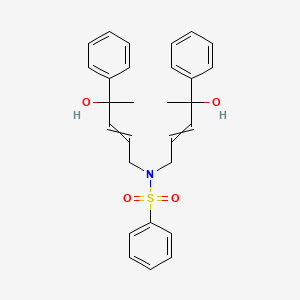
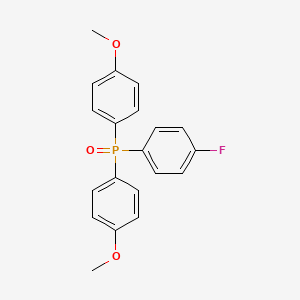
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
